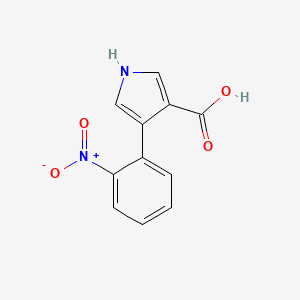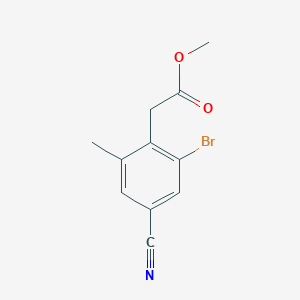
Methyl 2-bromo-4-cyano-6-methylphenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-6-methylphenylacetate (MBCMPA) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. MBCMPA can be used as a reagent for synthesizing other compounds, as a catalyst in a variety of reactions, and as a drug in the treatment of certain diseases.
Scientific Research Applications
Methyl 2-bromo-4-cyano-6-methylphenylacetate has a wide range of applications in scientific research, due to its ability to act as a reagent in a variety of reactions. For example, it can be used in the synthesis of heterocyclic compounds, such as 1,4-dihydropyridines, and in the synthesis of pharmaceuticals, such as anti-cancer agents and antibiotics. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes, and as a reagent in organic reactions, such as the synthesis of amino acids and peptides.
Mechanism of Action
Methyl 2-bromo-4-cyano-6-methylphenylacetate acts as a reagent in a variety of reactions due to its ability to form a stable covalent bond with other molecules. This bond is formed when the nitrogen atom in Methyl 2-bromo-4-cyano-6-methylphenylacetate reacts with the oxygen atom in the other molecule, forming a nitrogen-oxygen single bond. This bond is stable due to the electronegativity of the nitrogen atom, which causes the electrons to be shared unequally between the two atoms. This unequal sharing of electrons results in a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom, creating an electrostatic attraction between the two atoms.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-6-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl 2-bromo-4-cyano-6-methylphenylacetate can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, Methyl 2-bromo-4-cyano-6-methylphenylacetate has been shown to have anti-inflammatory and analgesic properties, and to have an effect on the immune system.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-4-cyano-6-methylphenylacetate has several advantages for laboratory experiments. It is relatively inexpensive to purchase, and it is easy to store and handle. In addition, it is non-toxic and has a low reactivity, making it safe to use in experiments. However, Methyl 2-bromo-4-cyano-6-methylphenylacetate does have some limitations for laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
Methyl 2-bromo-4-cyano-6-methylphenylacetate has a wide range of potential applications, and there are many possible future directions for its use. For example, it could be used to synthesize new types of pharmaceuticals, such as anti-inflammatory drugs or antibiotics. It could also be used to develop new types of polymers, or to create new catalysts for organic reactions. In addition, Methyl 2-bromo-4-cyano-6-methylphenylacetate could be used to study the mechanisms of action of certain enzymes, or to develop new methods for synthesizing compounds. Finally, Methyl 2-bromo-4-cyano-6-methylphenylacetate could be used to study the biochemical and physiological effects of certain drugs, or to develop new methods for drug delivery.
properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(6-13)4-10(12)9(7)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLPJIPESGOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-6-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



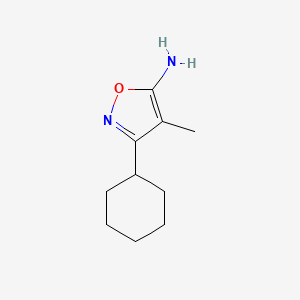


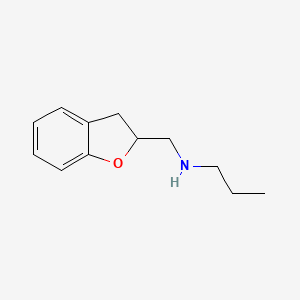

![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
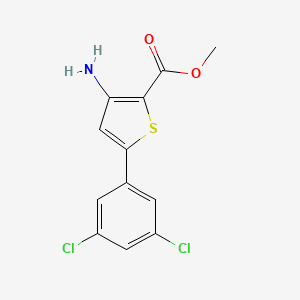
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
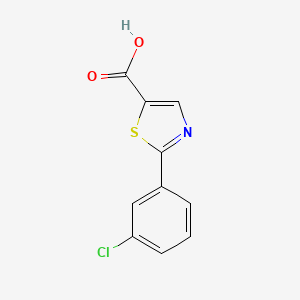
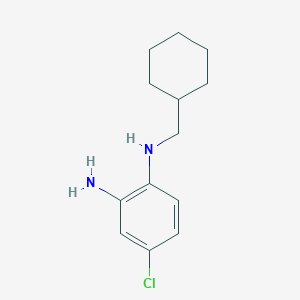
![N-[(2,5-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1417026.png)

